1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
Description
1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a urea derivative characterized by a 2-chlorophenyl group and a bis-thiophene moiety. The urea backbone (-NH-CO-NH-) serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-15(11-7-9-21-10-11)14-6-3-8-22-14/h1-10,15H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPBEXFGTKHTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a thiophene derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea linkage or the thiophene ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified urea derivatives or reduced thiophene rings.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial agent and anticancer drug .
- Antimicrobial Activity : Studies indicate that compounds with thiophene rings exhibit significant antimicrobial properties against various pathogens. The electron-rich nature of thiophenes can disrupt bacterial membranes, making them effective against Gram-positive bacteria.
- Antitumor Efficacy : Research has demonstrated that modifications in the side chains of urea derivatives can significantly impact their cytotoxicity against human cancer cell lines. The unique structure of this compound suggests potential for development as an anticancer agent, with preliminary findings indicating promising activity .
Urease Inhibition
The compound's structural similarity to known urease inhibitors positions it as a candidate for further investigation in treating conditions associated with urease activity, such as kidney stones and peptic ulcers. Urease inhibitors are vital in pharmaceutical chemistry due to their role in mitigating urease-related morbidities .
Agricultural Applications
Due to its biological activity, the compound may also find applications in agriculture as a pesticide or herbicide . The incorporation of thiophene rings is known to enhance the efficacy of agrochemicals by improving their interaction with biological targets in pests and weeds.
Antitumor Efficacy
A study focusing on various urea derivatives indicated that structural modifications significantly affect their cytotoxicity against cancer cell lines. This compound's specific structural features suggest a high potential for further development as an anticancer agent.
Antimicrobial Testing
In vitro tests revealed that derivatives containing thiophene groups exhibited lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria compared to traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Urea Derivatives with Aromatic Substituents
Compound 7n : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea
- Structural Differences : Replaces thiophene groups with a pyridine ring and a trifluoromethyl-substituted phenyl group.
- Functional Implications : The trifluoromethyl group increases electronegativity and metabolic stability, while the pyridine ring may enhance binding to metal-containing enzymes. The thioether linkage (-S-) in 7n introduces conformational flexibility absent in the target compound’s rigid bis-thiophene system .
1-(3-Chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea
- Structural Differences : Features a hydroxymethylphenyl group and a chloro-methoxyphenyl substituent.
- However, the lack of sulfur atoms reduces π-π stacking capacity compared to the thiophene-containing target compound .
Thiophene-Containing Urea Derivatives
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea
- Structural Differences : Substitutes bis-thiophene with a saturated thiopyran ring.
- Functional Implications: The thiopyran’s saturated structure reduces aromaticity, altering electronic properties and conformational flexibility.
Tetrahydrobenzo[b]thiophene-Based Ureas (e.g., 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea)
- Structural Differences: Incorporates a fused benzothiophene system and a cyano group.
- Functional Implications: The fused ring system increases steric bulk, possibly hindering binding to narrow active sites. The cyano group introduces electron-withdrawing effects, contrasting with the electron-rich thiophenes in the target compound .
Non-Urea Thiophene Derivatives
Duloxetine-Related Compound F : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
- Structural Differences : Replaces urea with an amine linker and adds a naphthalene group.
- Functional Implications: The amine linker and naphthalene moiety prioritize serotonin-norepinephrine reuptake inhibition, diverging from urea-based mechanisms. Thiophen-3-yl’s orientation may influence target selectivity .
Key Comparative Data Table
Research Findings and Implications
- Solubility and Permeability : The 2-chlorophenyl group increases lipophilicity, but this may be offset by the polar urea group, balancing membrane permeability and aqueous solubility.
- Synthetic Accessibility : Urea derivatives are commonly synthesized via isocyanate-amine coupling (e.g., Example 9 in ), suggesting feasible scalability for the target compound.
Validation and Structural Analysis
Tools like Mercury CSD (for crystal packing visualization ) and SHELX (for crystallographic refinement ) are critical for confirming the structural integrity of these compounds. For instance, the bis-thiophene conformation in the target compound likely exhibits unique intermolecular interactions compared to pyridine or benzothiophene analogs.
Biological Activity
1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea (CAS Number: 2034420-45-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.9 g/mol. The compound contains a urea functional group linked to thiophenes and a chlorophenyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂OS₂ |
| Molecular Weight | 348.9 g/mol |
| CAS Number | 2034420-45-4 |
Enzyme Inhibition
Recent studies have shown that derivatives of thiourea compounds exhibit significant inhibitory effects on urease enzymes, which are implicated in various pathological conditions, including kidney stones and peptic ulcers. For example, a related study demonstrated that certain thiourea derivatives had IC values ranging from to , indicating potent anti-urease activity compared to standard thiourea (IC) . Although specific data for this compound is limited, its structural similarity suggests potential for similar enzymatic inhibition.
Cytotoxicity and Antitumor Activity
The biological evaluation of compounds with similar structures has revealed cytotoxic effects against various cancer cell lines. For instance, some thiourea derivatives have shown promising results against P388 murine leukemia cells and other cancer types . The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development in cancer therapy.
Antiviral and Antifungal Activity
There is also evidence suggesting that compounds with similar thiophene and chlorophenyl structures exhibit antiviral properties against viruses such as Herpes simplex and Polio . Additionally, some derivatives have demonstrated antifungal activity against strains like Saccharomyces cerevisiae . While specific studies on the target compound are scarce, these findings highlight a broader potential for biological activity.
Case Studies and Research Findings
Case Study: Urease Inhibition
In a comparative study of various thiourea derivatives, it was found that modifications to the phenyl ring significantly affected urease inhibition potency. The most effective compounds were those that balanced hydrophobic and hydrophilic properties . This suggests that similar modifications to this compound could enhance its biological efficacy.
Research Findings: Structure-Activity Relationship (SAR)
A key focus in recent research has been on understanding the SAR of thiourea compounds. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring has been correlated with increased potency against urease enzymes . This aligns with the structure of our target compound, which may suggest enhanced biological activity.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step organic reactions. A foundational approach includes:
- Core formation : Begin with the preparation of thiophene derivatives via cyclization or coupling reactions. For example, gold(I)-catalyzed cyclization of alkynyl thioanisoles can establish thiophene cores .
- Urea linkage : React a 2-chlorophenyl isocyanate intermediate with a thiophene-substituted amine. Ensure stoichiometric control to avoid side products.
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% v/v) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- NMR spectroscopy : Analyze and NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons). Compare with analogs like 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea .
- IR spectroscopy : Identify urea C=O stretches (~1640–1680 cm) and thiophene C-S vibrations (~700–800 cm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
Q. How can researchers design preliminary biological activity assays for this compound?
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC determination). Include positive controls like doxorubicin.
- Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a reference .
- Dose-response curves : Use concentrations ranging from 1 nM–100 µM to assess potency and selectivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?
- Single-crystal growth : Recrystallize from ethanol/dichloromethane (3:1) at 4°C. Ensure crystal quality (size >0.1 mm) for diffraction.
- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. Key metrics: R < 0.05, wR < 0.15, and data-to-parameter ratio >15 .
- Example : A related urea-thiophene analog (1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea) was resolved with R = 0.068 using SHELX .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Synthesize analogs with substituents at the chlorophenyl or thiophene positions (e.g., 3-Cl vs. 4-Cl). Compare IC values in bioassays.
- Electronic effects : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic enzyme pockets.
- Case study : In thiophene-urea analogs, replacing thiophene with furan reduced antibacterial activity by 40%, highlighting the importance of sulfur heteroatoms .
Q. How should researchers address contradictions in bioactivity data across studies?
- Standardize protocols : Ensure consistent cell lines, incubation times (e.g., 48 hrs for cytotoxicity), and solvent controls (DMSO ≤0.1%).
- Validate mechanisms : Use molecular docking (AutoDock Vina) to confirm target binding (e.g., kinase inhibition). Compare with analogs like 1-(3-chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to assess significance across replicates .
Q. What strategies mitigate challenges in synthesizing thiophene-urea hybrids at scale?
- Catalyst optimization : Screen Pd/C, CuI, or Au(I) catalysts for cross-coupling steps. Au(I) increased yields by 25% in thiophene cyclization .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for urea bond formation but switch to methanol for precipitation to avoid side reactions .
- Scale-up : Maintain reaction volumes <500 mL to ensure heat dissipation. Pilot studies achieved 80% yield at 10 g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
